

molecular structure of 3-Amino-L-alanine hydrochloride

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Compound of Interest

Compound Name: 3-Amino-L-alanine hydrochloride

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An In-depth Technical Guide to the Molecular Structure and Properties of **3-Amino-L-alanine Hydrochloride**

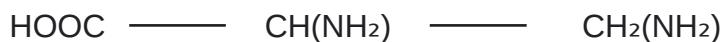
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, purification, and biological role of **3-Amino-L-alanine hydrochloride** (CAS No. 1482-97-9). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Physicochemical Properties

3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid. Its structure consists of a propanoic acid backbone with amino groups at the α and β positions. The L-configuration refers to the stereochemistry at the α -carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

· HCl

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Caption: Chemical structure of **3-Amino-L-alanine hydrochloride**.

Table 1: Physicochemical Properties of **3-Amino-L-alanine hydrochloride**

Property	Value	Reference
CAS Number	1482-97-9	[1] [2]
Molecular Formula	C ₃ H ₉ ClN ₂ O ₂	[1] [2]
Molecular Weight	140.57 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	231-233 °C (decomposes)	[1]
Solubility	Slightly soluble in water and aqueous acids	[1]
Optical Rotation	[α]20/D +24° ± 2° (c=2 in 0.5 M HCl)	[3]
Synonyms	L-2,3-Diaminopropionic acid hydrochloride, (S)-(+)-2,3-Diaminopropionic acid hydrochloride, H-Dap-OH·HCl	[4]

Synthesis and Purification

Biosynthesis

In biological systems, L-2,3-diaminopropionic acid (the free base of the title compound) is a precursor for antibiotics and the siderophore staphyloferrin B in *Staphylococcus aureus*.^[5] Its biosynthesis involves the enzymes SbnA and SbnB. SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then oxidatively hydrolyzed by SbnB to yield L-2,3-diaminopropionic acid.^[5]



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Caption: Biosynthesis of L-2,3-diaminopropionic acid.

Chemical Synthesis

A common laboratory synthesis of 2,3-diaminopropionic acid derivatives starts from protected amino acids like serine. The following is a representative protocol for the synthesis of methyl 2,3-diaminopropanoate, a closely related derivative.

Experimental Protocol: Synthesis of Methyl 2,3-diaminopropanoate^[6]

- Deprotection: Treat methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (1 mmol) with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (2 mL) for 3 hours at room temperature.
- Solvent Removal: Remove the solvent under vacuum.
- Acid Removal: Dissolve the residue in a 10% acetic acid solution and freeze-dry for 24 hours.

- **Washing:** Re-dissolve the residue in water and freeze-dry. Repeat this step three times to afford a crystalline solid.



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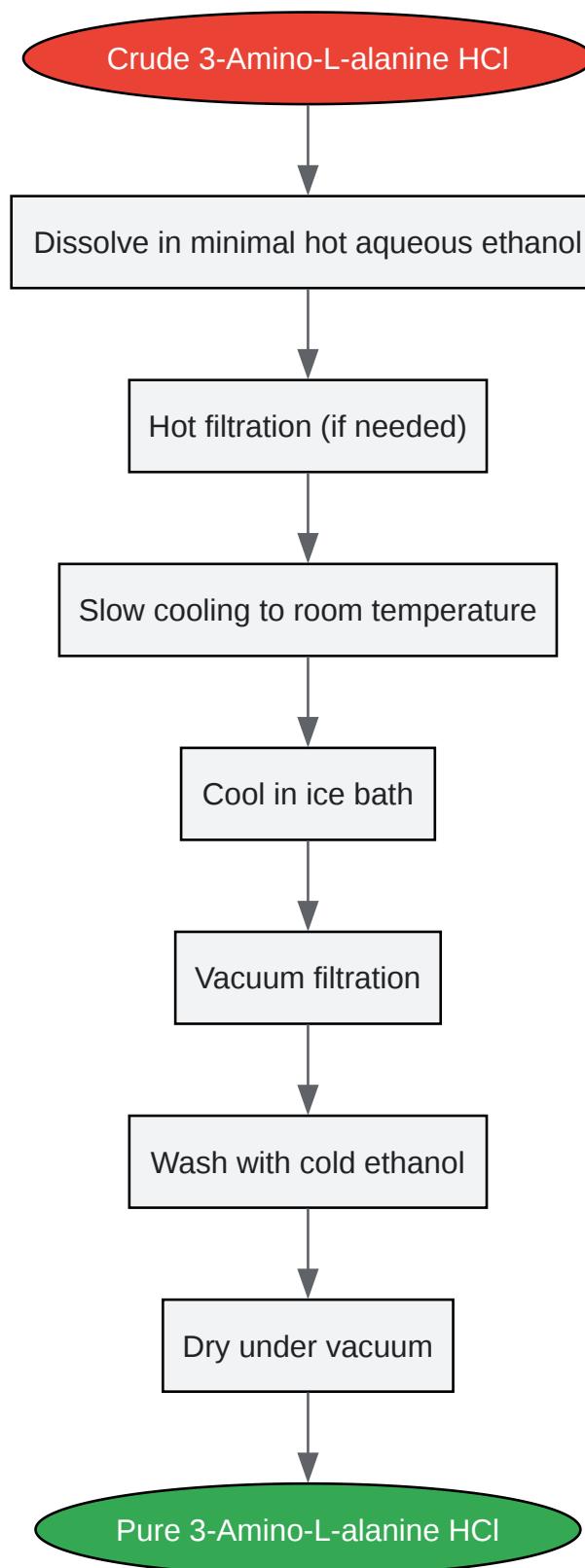
Caption: Workflow for the synthesis of methyl 2,3-diaminopropanoate.

Purification

Recrystallization is a standard method for the purification of amino acid hydrochlorides.

Experimental Protocol: General Recrystallization Procedure[[7](#)]

- **Dissolution:** Dissolve the crude **3-Amino-L-alanine hydrochloride** in a minimum amount of hot aqueous ethanol.
- **Hot Filtration (Optional):** If insoluble impurities are present, filter the hot solution.
- **Crystallization:** Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold ethanol.
- **Drying:** Dry the crystals under vacuum.



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Caption: General workflow for the purification by recrystallization.

Spectroscopic Data

While specific, high-resolution spectra for **3-Amino-L-alanine hydrochloride** are not readily available in the cited literature, the expected spectral characteristics can be inferred from related compounds.

Table 2: Predicted ^1H NMR Chemical Shifts (in D_2O)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
$\alpha\text{-H}$	~4.4	Multiplet	Based on data for methyl 2,3-diaminopropanoate. [6]
$\beta\text{-H}_2$	~3.5	Multiplet	Based on data for methyl 2,3-diaminopropanoate. [6]

Table 3: Predicted ^{13}C NMR Chemical Shifts (in D_2O)

Carbon	Predicted Chemical Shift (ppm)	Notes
C=O	~175-180	Similar to other amino acids.
$\text{C}\alpha$	~50-55	Similar to other amino acids.
$\text{C}\beta$	~40-45	Downfield shift due to the second amino group compared to L-alanine.

Table 4: Expected FT-IR Vibrational Frequencies (cm^{-1})

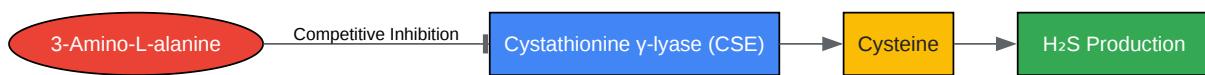
Functional Group	Expected Wavenumber Range	Vibration Mode
O-H (Carboxylic acid)	3300-2500 (broad)	Stretching
N-H (Amine salt)	3200-2800 (broad)	Stretching
C=O (Carboxylic acid)	~1720	Stretching
N-H (Amine salt)	~1600 and ~1500	Bending
C-N	~1200	Stretching

Mass Spectrometry Fragmentation: In mass spectrometry, the fragmentation of protonated amino acids typically involves the loss of water (-18 Da), ammonia (-17 Da), and the carboxyl group as formic acid (-46 Da) or CO and H₂O (-46 Da).^[8] For **3-Amino-L-alanine hydrochloride**, characteristic fragments would likely arise from the loss of one or both amino groups and the carboxyl group.

Biological Role and Signaling Pathways

Inhibition of Cystathionine γ -lyase

3-Amino-L-alanine is a known competitive inhibitor of cystathionine γ -lyase (CSE), an enzyme involved in the transsulfuration pathway that produces cysteine.^[9] By inhibiting CSE, it can affect the levels of hydrogen sulfide (H₂S), a gaseous signaling molecule, and glutathione, a key antioxidant.



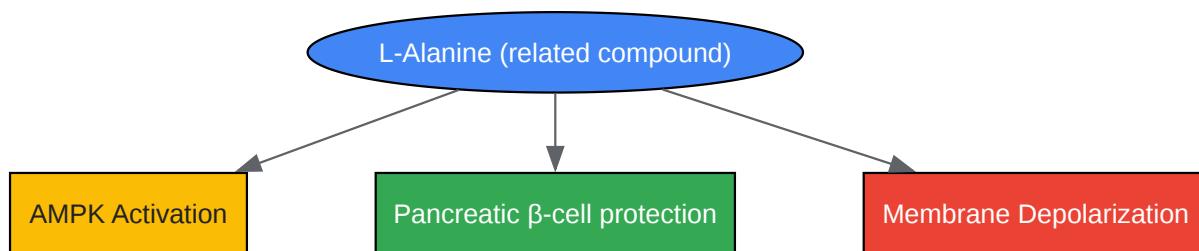
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Caption: Inhibition of Cystathionine γ -lyase by 3-Amino-L-alanine.

Potential Effects on Cellular Signaling

While direct studies on the signaling pathways affected by **3-Amino-L-alanine hydrochloride** are limited, the effects of the related amino acid L-alanine on cellular signaling can provide

insights. L-alanine has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, and to protect pancreatic β -cells from apoptosis.[10][11] It also affects membrane potential in insulin-secreting cells through Na^+ -coupled transport.[12] Given its structural similarity, 3-Amino-L-alanine may have similar effects, although this requires experimental verification.



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